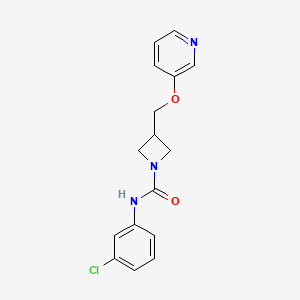
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as AZD-8055, is a small molecule kinase inhibitor that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent.
Mechanism of Action
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits mTOR activity by binding to the ATP-binding site of the protein kinase domain of mTOR. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, which are involved in protein synthesis and cell growth. Inhibition of mTOR signaling by N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in suppressing tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide as a research tool is its specificity for mTOR. Unlike other mTOR inhibitors, such as rapamycin, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide inhibits both mTORC1 and mTORC2, making it a more potent inhibitor of mTOR signaling. However, one limitation of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is its poor solubility, which can make it difficult to work with in lab experiments.
Future Directions
Future research on N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide could focus on several areas. One area of interest is the development of more potent and selective mTOR inhibitors based on the structure of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research could be the identification of biomarkers that predict response to N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in cancer patients. Finally, combination therapies involving N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and other anti-cancer agents could be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves a series of chemical reactions starting with 3-chlorobenzonitrile, which is reacted with 3-pyridylboronic acid to form 3-(3-pyridyl)benzonitrile. The resulting compound is then reacted with 2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-carboxaldehyde to form the intermediate compound 3-(3-pyridyl)-5-(2,2-dimethyl-4-(2-hydroxyethyl)-1,3-dioxolane-4-yl)benzonitrile. This intermediate is then reacted with azetidine-1-carboxylic acid to form the final product, N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide.
Scientific Research Applications
N-(3-Chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in the development and progression of various types of cancer, making it a promising target for cancer therapy.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-4-14(7-13)19-16(21)20-9-12(10-20)11-22-15-5-2-6-18-8-15/h1-8,12H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQXEPCMKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

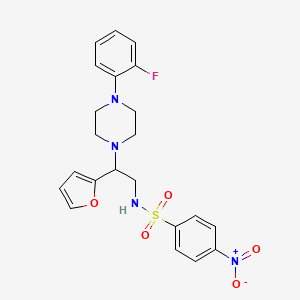
![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)
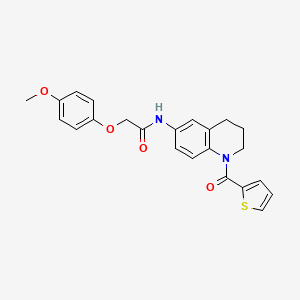
![1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2768843.png)
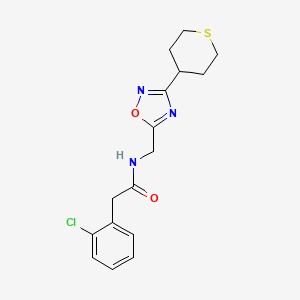
![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
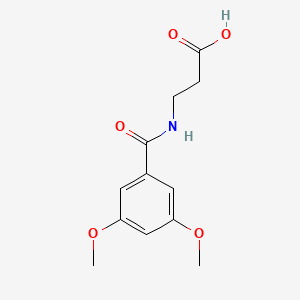



![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)
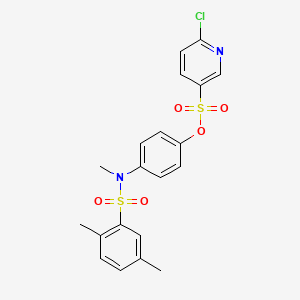
![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)